Superior FLT3 Potency: Hdac-IN-63 Achieves Sub-Nanomolar Inhibition Compared to Other Dual FLT3/HDAC Inhibitors
Hdac-IN-63 demonstrates exceptionally potent inhibition of FLT3, with an IC50 of 0.844 nM. This represents a 36-fold increase in potency over the dual FLT3/HDAC inhibitor FLT3/HDAC-IN-1 (also known as compound 9e), which exhibits an IC50 of 30.4 nM for FLT3 [1][2]. While FLT3/HDAC-IN-3 shows potent FLT3 inhibition (IC50 = 14 nM), Hdac-IN-63 remains ~17-fold more potent on this critical target .
| Evidence Dimension | FLT3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.844 nM |
| Comparator Or Baseline | FLT3/HDAC-IN-1: 30.4 nM; FLT3/HDAC-IN-3: 14 nM |
| Quantified Difference | 36-fold more potent vs. FLT3/HDAC-IN-1; 17-fold more potent vs. FLT3/HDAC-IN-3 |
| Conditions | Biochemical kinase inhibition assay; recombinant FLT3 enzyme |
Why This Matters
For researchers targeting FLT3-ITD driven AML, sub-nanomolar potency is crucial for ensuring robust target engagement at lower, potentially less toxic concentrations, reducing the likelihood of incomplete pathway suppression.
- [1] Wang, Z., et al. Rational discovery of dual FLT3/HDAC inhibitors as a potential AML therapy. European Journal of Medicinal Chemistry, 2023, 260, 115759. View Source
- [2] Saidahmatov, A., et al. Discovery of Novel 2‑Aminopyridine-Based and 2‑Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Figshare, 2024. View Source
